4-Fluoro-2-methoxypyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANSEEPUTRGVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299904 | |
| Record name | 4-Fluoro-2-methoxy-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175965-74-9 | |
| Record name | 4-Fluoro-2-methoxy-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175965-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-methoxy-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 Fluoro 2 Methoxypyridin 3 Amine
Approaches to Fluorination of Pyridine (B92270) Rings
The introduction of fluorine onto a pyridine ring is a critical step in the synthesis of 4-Fluoro-2-methoxypyridin-3-amine. The choice of fluorination strategy is dictated by the nature of the starting materials and the desired regioselectivity. Several powerful methods have been developed for this transformation, each with its own set of advantages and limitations.
Nucleophilic Fluorination Techniques
Nucleophilic fluorination is a widely employed method for the introduction of fluorine into aromatic systems. This approach typically involves the displacement of a suitable leaving group, such as a halogen or a nitro group, by a fluoride (B91410) ion. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups.
In the context of synthesizing this compound, a potential precursor could be a pyridine ring substituted with a leaving group at the 4-position. The reaction is typically carried out using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The efficiency of the reaction can be influenced by factors such as the nature of the leaving group, the choice of fluoride source, and the reaction temperature.
| Reagent | Leaving Group | Solvent | Temperature (°C) | Typical Yield (%) |
| KF | Cl, Br, NO2 | DMSO, DMF | 100-180 | 40-80 |
| CsF | Cl, Br, NO2 | DMSO, DMF | 80-150 | 50-90 |
| Tetrabutylammonium fluoride (TBAF) | Cl, Br | THF, Dioxane | 25-100 | 30-70 |
Electrophilic Fluorination Strategies
Electrophilic fluorination has emerged as a powerful alternative for the direct introduction of fluorine onto electron-rich or neutral aromatic rings. This method utilizes reagents that act as a source of "F+", which can then attack the pyridine ring. The regioselectivity of electrophilic fluorination is governed by the electronic properties of the substituents already present on the ring.
For the synthesis of this compound, an appropriately substituted pyridine precursor could be subjected to an electrophilic fluorinating agent. Common reagents for this purpose include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). The choice of reagent and reaction conditions can be optimized to achieve the desired regioselectivity.
| Reagent | Solvent | Catalyst | Temperature (°C) |
| Selectfluor® | Acetonitrile, Dichloromethane | None or Lewis Acid | 0-80 |
| N-Fluorobenzenesulfonimide (NFSI) | Acetonitrile, Dichloromethane | Palladium catalysts | 25-100 |
Halogen-Fluorine Exchange Reactions
A specific subset of nucleophilic fluorination, halogen-fluorine exchange (Halex) reactions are of significant industrial importance. This process involves the exchange of a chlorine or bromine atom on the pyridine ring with fluorine using a metal fluoride. The reaction is typically driven by the formation of a more stable metal halide salt.
In a potential synthetic route to this compound, a 4-chloro or 4-bromo substituted pyridine precursor could be treated with a fluoride source. The reactivity in Halex reactions is highly dependent on the electronic nature of the pyridine ring, with electron-withdrawing groups accelerating the substitution.
| Fluoride Source | Leaving Group | Phase-Transfer Catalyst | Solvent | Temperature (°C) |
| Anhydrous HF | Cl | None | None or aprotic | 50-200 |
| KF (spray-dried) | Cl, Br | Quaternary ammonium or phosphonium salts | Aprotic (e.g., Sulfolane) | 150-250 |
Balz–Schiemann Reaction and Related Methods
The Balz-Schiemann reaction is a classical method for the introduction of fluorine into an aromatic ring, which proceeds via the thermal decomposition of a diazonium tetrafluoroborate salt. This method is particularly useful for the fluorination of amino-substituted pyridines.
To apply this method to the synthesis of this compound, a precursor such as 2-methoxy-pyridine-3,4-diamine would be required. The diamine would be selectively diazotized at the 4-position, followed by treatment with tetrafluoroboric acid (HBF4) to form the corresponding diazonium salt. Subsequent thermal or photochemical decomposition of this salt would then yield the desired 4-fluoro product.
| Diazotization Reagent | Fluorinating Agent | Decomposition Method | Typical Yield (%) |
| Sodium nitrite (B80452) in acid | HBF4 or NaBF4 | Thermal (heating) | 40-70 |
| Alkyl nitrites | HF-Pyridine | Photochemical (UV light) | 50-80 |
Introduction and Manipulation of Methoxy (B1213986) Groups on Pyridines
The methoxy group at the 2-position of the target molecule is a key structural feature. Its introduction is typically achieved through nucleophilic aromatic substitution, taking advantage of the electrophilic nature of the pyridine ring, particularly at the 2- and 4-positions.
Nucleophilic Aromatic Substitution with Methoxide Sources
The most common method for introducing a methoxy group onto a pyridine ring is through the reaction of a halopyridine with a methoxide source. The reaction proceeds via an addition-elimination mechanism, where the methoxide ion attacks the carbon bearing the leaving group, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the halide ion.
For the synthesis of this compound, a plausible precursor would be a 2-halo-4-fluoropyridin-3-amine. This substrate would then be treated with a methoxide source, such as sodium methoxide (NaOMe) or potassium methoxide (KOMe), in a suitable solvent like methanol or a polar aprotic solvent. The reaction conditions are generally mild, and the yields are often high, provided the pyridine ring is sufficiently activated towards nucleophilic attack.
| Methoxide Source | Leaving Group | Solvent | Temperature (°C) |
| Sodium methoxide (NaOMe) | Cl, Br, F | Methanol, THF, DMF | 25-100 |
| Potassium methoxide (KOMe) | Cl, Br, F | Methanol, t-Butanol | 25-100 |
Ether Cleavage and Formation Reactions on Pyridine Scaffolds
The methoxy group at the C-2 position of the target molecule is a crucial feature. While the primary synthetic strategies often focus on introducing this group early on, ether cleavage reactions can be relevant for post-synthesis modification or in alternative synthetic routes.
Ether cleavage on pyridine rings, particularly the demethylation of methoxypyridines, can be achieved using various reagents. Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for this transformation. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group.
More selective methods have also been developed. For instance, L-selectride has been shown to be an effective reagent for the chemoselective demethylation of methoxypyridines over anisoles, highlighting the increased reactivity of the electron-deficient pyridine system. This selectivity can be advantageous when other methoxy groups are present in the molecule that need to be preserved.
Conversely, the formation of the 2-methoxy group is often accomplished through the nucleophilic substitution of a suitable leaving group, such as a halogen (e.g., chlorine), at the C-2 position with a methoxide source, like sodium methoxide. The regioselectivity of this reaction is highly dependent on the substitution pattern of the pyridine ring and the reaction conditions. For example, in the synthesis of related compounds, the reaction of 2,6-dichloropyridine-3-carboxylate with sodium methoxide has been shown to be highly regioselective for the 6-position in DMF and MeOH, while providing the 2-methoxy product as the main isomer in THF and CH₂Cl₂.
Formation of the Amino Group on Pyridine Derivatives
The introduction of the amino group at the C-3 position is a critical step in the synthesis of this compound. Several methods are available for the amination of pyridine rings.
Reduction of Nitro Precursors to Amines
A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. This strategy is particularly useful as nitration of pyridine rings, while sometimes challenging, can provide the necessary intermediate. The nitro group is a strong electron-withdrawing group, which can also influence the regioselectivity of other synthetic steps.
The reduction of nitropyridines to aminopyridines can be accomplished using a variety of reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and efficient method. Other reducing systems include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), and stannous chloride (SnCl₂). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions. For instance, in the synthesis of 2,3-diamino-6-methoxypyridine, the reduction of 2-amino-6-methoxy-3-nitropyridine was achieved using stannous chloride dihydrate in concentrated hydrochloric acid google.com.
A potential synthetic route to this compound could involve the reduction of a 4-fluoro-2-methoxy-3-nitropyridine intermediate.
| Precursor | Reducing Agent | Solvent | Conditions | Product | Yield (%) |
| 2-amino-6-methoxy-3-nitropyridine | SnCl₂·2H₂O / conc. HCl | - | 35–40 °C | 2,3-diamino-6-methoxypyridine dihydrochloride | High |
| 5-bromo-2-methyl-3-nitropyridine | Fe / conc. HCl | Methanol | Reflux, 2 h | 5-bromo-2-methylpyridin-3-amine | 90 |
Amination Reactions via Pyridinium Salts
Direct amination of pyridine rings can be challenging. One approach to activate the pyridine ring towards nucleophilic attack is the formation of pyridinium salts. N-aminopyridinium salts can be synthesized by reacting pyridine derivatives with electrophilic aminating reagents. However, this method is generally more applicable for the synthesis of N-aminopyridines rather than C-aminated pyridines.
A more relevant strategy involving pyridinium intermediates for C-amination is the Zincke reaction, which involves the ring-opening of pyridinium salts by amines to form open-chain intermediates that can then re-cyclize. More modern approaches have utilized Zincke imine intermediates for the 3-selective halogenation of pyridines, which could potentially be adapted for amination google.comresearchgate.net.
Convergent and Divergent Synthesis Pathways for this compound
Both convergent and divergent strategies can be envisioned for the synthesis of a polysubstituted pyridine like this compound.
Convergent Synthesis: A convergent approach would involve the synthesis of two or more complex fragments that are then combined to form the final molecule. For the target compound, this could involve the construction of a highly functionalized acyclic precursor that is then cyclized to form the pyridine ring with the desired substituents already in place. For example, a reaction between an enamine and a β,β-dichloromethyl peroxide has been used for the synthesis of polysubstituted pyridines in a [3+3] annulation strategy. Another convergent approach could involve the synthesis of a functionalized pyridine core, for example, a di- or tri-substituted pyridine, which is then further elaborated. A plausible convergent synthesis of this compound could start from a precursor like 2-chloro-4-methoxy-3-nitropyridine. This intermediate already contains three of the necessary functionalities or their precursors.
Divergent Synthesis: A divergent strategy would start from a common pyridine intermediate that can be selectively functionalized in different ways to produce a library of related compounds, including the target molecule. For instance, one could start with a dihalopyridine, such as 2,4-dichloropyridine. Selective reaction at one of the halogenated positions could introduce the methoxy group, followed by functionalization of the other positions. The regioselective functionalization of such intermediates is crucial for the success of a divergent approach. A dihalopyridine core allows for sequential nucleophilic substitutions and cross-coupling reactions to introduce the desired functional groups in a stepwise manner.
Regioselective Synthetic Control in Pyridine Functionalization
Achieving the correct substitution pattern on the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming nucleophiles primarily to the 2- and 4-positions.
The synthesis of this compound requires precise regiochemical control to place the fluoro, methoxy, and amino groups at the C-4, C-2, and C-3 positions, respectively. A potential strategy to achieve this is to start with a pre-functionalized pyridine that directs subsequent substitutions.
For instance, the synthesis could commence with a pyridine derivative where the directing effects of the existing substituents facilitate the introduction of the new groups in the desired locations. A plausible route could start from 2,4-dichloro-3-nitropyridine. The nitro group at C-3 would activate the C-2 and C-4 positions for nucleophilic aromatic substitution (SNAr). Selective substitution at the C-2 position with methoxide would yield 2-methoxy-4-chloro-3-nitropyridine nih.govambeed.com. Subsequent nucleophilic substitution of the remaining chloro group at C-4 with a fluoride source would provide 4-fluoro-2-methoxy-3-nitropyridine. Finally, reduction of the nitro group at C-3 would yield the target molecule. The regioselectivity in the initial methoxylation step would be a critical factor to control.
Alternatively, the use of pyridyne intermediates offers a powerful method for the regioselective difunctionalization of pyridines. For example, the generation of a 3,4-pyridyne from a 3-chloro-2-ethoxypyridine precursor allows for the regioselective addition of a nucleophile at the 4-position, followed by quenching with an electrophile at the 3-position, leading to 2,3,4-trisubstituted pyridines rsc.orgnih.govrsc.org.
Scale-Up Considerations for this compound Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. For the synthesis of a fine chemical like this compound, several factors must be considered to ensure a safe, efficient, and cost-effective process.
Process Safety and Hazard Management: Reactions involving nitration, such as the potential synthesis of a nitropyridine intermediate, are often highly exothermic and require strict temperature control to prevent runaway reactions. The use of hazardous reagents like strong acids and oxidizing agents necessitates appropriate handling procedures and engineering controls.
Cost of Goods (COGs): The cost of starting materials, reagents, and solvents is a major driver in large-scale synthesis. The selection of a synthetic route that utilizes readily available and inexpensive raw materials is crucial. For instance, a route starting from simple picoline derivatives might be more cost-effective than one requiring a complex, multi-step synthesis of the initial pyridine core.
Process Efficiency and Optimization: Key process parameters such as reaction time, temperature, and concentration need to be optimized to maximize yield and throughput. The development of a robust process that is tolerant to minor variations in reaction conditions is essential for consistent production. The choice of solvents and reagents should also consider their environmental impact and ease of recycling or disposal.
Purification and Isolation: The purification of the final product and intermediates on a large scale can be challenging. The development of crystallization-based purifications is often preferred over chromatographic methods, which are generally not economically viable for large quantities.
Regulatory Compliance: The synthesis of pharmaceutical intermediates must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP). This includes thorough documentation, quality control of raw materials and products, and validation of the manufacturing process.
A potential scalable route to this compound could involve a streamlined process with a minimal number of steps and the use of continuous flow chemistry for hazardous reactions like nitration to improve safety and control.
| Parameter | Laboratory Scale | Industrial Scale |
| Batch Size | Milligrams to grams | Kilograms to tons |
| Purification | Chromatography, recrystallization | Primarily recrystallization, distillation |
| Safety | Fume hood, personal protective equipment | Process safety management, engineering controls |
| Cost | Reagent cost is a minor factor | Cost of raw materials and solvents is critical |
| Process Control | Manual control of parameters | Automated process control systems |
Chemical Reactivity and Derivatization of 4 Fluoro 2 Methoxypyridin 3 Amine
Reactivity of the Amino Group in 4-Fluoro-2-methoxypyridin-3-amine
The primary amino group at the C3 position is a versatile functional handle for a wide array of chemical transformations. Its nucleophilicity allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, making it a focal point for synthetic modifications.
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netnih.gov This reaction is one of the most fundamental transformations of primary amines and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) double bond. nih.govnih.gov
The reaction is typically catalyzed by an acid and often requires the removal of water to drive the equilibrium towards the product. nih.gov The stability of the resulting imine can vary, with those derived from aromatic aldehydes generally being more stable due to conjugation. jocpr.com The formation of these imines serves as a crucial step in the synthesis of more complex molecules and heterocyclic systems. nih.gov For instance, similar fluorinated aromatic amines are used to synthesize various imines, which can then be used as precursors for other valuable compounds like α-aminophosphonates. mdpi.com
Table 1: General Reaction for Schiff Base Formation
| Reactant A | Reactant B | Product | Conditions |
|---|
The nucleophilic amino group of this compound reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids to form amides. This acylation or amidation is a robust and widely used reaction for protecting the amine group or for building more complex molecular architectures. ucl.ac.uk The reaction typically proceeds by the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent.
In the case of using carboxylic acids, coupling reagents are often required to activate the carboxylic acid and facilitate the reaction. While methods using acyl chlorides are common, they can be hazardous and are not always suitable for substrates with acid-sensitive groups. ucl.ac.uk More advanced and greener methodologies, such as boron-mediated amidation, have been developed to improve efficiency and scalability. ucl.ac.uk For related 3-amino-4-halopyridines, reductive amination protocols have been established to form N-substituted derivatives, highlighting the versatility of the amino group in this class of compounds. nih.gov
As a primary aromatic amine, this compound can undergo diazotization upon treatment with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction converts the amino group into a diazonium salt (-N2+). Pyridine-based diazonium salts are often unstable but are highly valuable synthetic intermediates.
These diazonium salts can undergo a variety of subsequent transformations where the dinitrogen molecule acts as an excellent leaving group, allowing for the introduction of a wide range of substituents. For example, in the Sandmeyer reaction, the diazonium group can be replaced by halides (Cl, Br) or cyanide (CN) using copper(I) salts. A related reaction, the Schiemann reaction, specifically allows for the introduction of fluorine, although in this case, the starting molecule already contains fluorine. One-pot diazotation-fluorodediazoniation reactions in hydrogen fluoride (B91410) have been shown to be effective for similar heterocyclic amines. researchgate.net While diazotization of aliphatic amines was historically considered less useful, recent advances using solvents like hexafluoroisopropanol (HFIP) have enabled selective transformations. nih.gov
Table 2: Potential Transformations via Diazonium Salt
| Reagent | Product Functional Group | Reaction Name |
|---|---|---|
| CuCl / HCl | -Cl | Sandmeyer |
| CuBr / HBr | -Br | Sandmeyer |
| CuCN / KCN | -CN | Sandmeyer |
| HBF4, heat | -F | Balz-Schiemann |
| H2O, heat | -OH | Hydrolysis |
The nitrogen atom of the amino group, with its lone pair of electrons, can act as a Lewis base and coordinate to metal ions to form metal complexes. While the pyridine (B92270) ring nitrogen is also a potential coordination site, the exocyclic amino group can participate in chelation, especially in conjunction with other nearby donor atoms, to form stable metal complexes. Schiff bases derived from primary amines are particularly well-known for their ability to form stable complexes with a variety of transition metals. researchgate.netnih.gov The formation of such complexes can significantly alter the electronic properties and reactivity of the parent molecule.
Reactivity of the Methoxy (B1213986) Group in this compound
The methoxy group (-OCH3) at the C2 position is an ether linkage. While generally stable, it can be cleaved under specific, often harsh, conditions.
The cleavage of the methyl ether in this compound to yield the corresponding 2-hydroxypyridine (B17775) derivative is a key demethylation reaction. This transformation typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), and often heat. masterorganicchemistry.commasterorganicchemistry.com
The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the methoxy group into a much better leaving group (methanol). masterorganicchemistry.com A nucleophile, such as the iodide or bromide ion from the acid, then attacks the methyl carbon in an SN2 reaction, leading to the cleavage of the carbon-oxygen bond. masterorganicchemistry.com This results in the formation of the pyridinol and a methyl halide. The conditions for ether cleavage are considered forcing, and alternative reagents like trimethylsilyl (B98337) iodide have been developed for milder deprotection. masterorganicchemistry.com
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-hydroxypyridine |
| 3-amino-4-halopyridines |
| 6-methoxy-1,5-naphthyridin-3-amine |
| hexafluoroisopropanol (HFIP) |
| hydrobromic acid |
| hydroiodic acid |
| methyl halide |
| nitrous acid |
| sodium nitrite |
An in-depth examination of the chemical reactivity and derivatization of this compound reveals a versatile scaffold for synthetic chemistry, with distinct reactivity profiles for its methoxy, fluoro, and pyridine ring functionalities.
Stability and Lability Considerations of the Methoxy Group
The methoxy group at the 2-position of this compound demonstrates conditional stability. While robust under many synthetic conditions, it is susceptible to cleavage under strong acidic conditions, which can lead to the formation of the corresponding pyridin-2-one derivative. This lability can be strategically employed to introduce alternative functionalities at this position, thereby expanding the synthetic utility of the core structure. The electron-deficient nature of the pyridine ring, enhanced by the fluorine substituent, renders the methoxy group's carbon atom more electrophilic and thus more prone to nucleophilic attack under specific circumstances.
Reactivity of the Fluorine Atom in this compound
The fluorine atom at the 4-position is a key site of reactivity, primarily governed by nucleophilic aromatic substitution (SNAr) reactions.
The fluorine atom is highly activated towards displacement by a wide array of nucleophiles. This enhanced reactivity is a direct consequence of the electron-withdrawing properties of both the pyridine ring nitrogen and the fluorine atom itself. These features stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the course of the substitution reaction. The adjacent amino group at the 3-position may also contribute to this activation. This high reactivity allows for the facile introduction of various functional groups at the 4-position, as illustrated in the following table.
| Nucleophile | Resulting 4-Substituent |
| Primary/Secondary Amines | Amino |
| Alkoxides | Alkoxy |
| Thiolates | Thioether |
The strong inductive effect of the fluorine atom makes the C4 position of the pyridine ring the most electrophilic center, thus directing nucleophilic attack to this site with high regioselectivity. This predictable reactivity pattern is a significant advantage in multi-step synthetic sequences. Furthermore, the electron-withdrawing nature of the fluorine atom modulates the basicity of the pyridine nitrogen and the exocyclic amino group, which can be beneficial in preventing undesired side reactions during synthesis.
Reactivity of the Pyridine Ring System
The inherent electronic properties of the pyridine ring, coupled with the influence of its substituents, dictate its reactivity towards both electrophilic and transition-metal-catalyzed reactions.
Due to the electron-deficient character of the pyridine ring, which is further intensified by the fluorine atom, electrophilic aromatic substitution reactions are generally challenging. The pyridine nitrogen acts as a strong deactivating group. In the event that such a reaction were to proceed under harsh conditions, the directing effects of the existing substituents would come into play. The amino and methoxy groups are activating and would direct an incoming electrophile to the ortho and para positions, while the deactivating fluorine atom also directs to the ortho and para positions. The interplay of these effects would likely result in substitution at the C5 position, though a mixture of products could be anticipated.
The this compound framework is amenable to palladium-catalyzed cross-coupling reactions, offering another avenue for structural diversification. While the fluorine atom is not typically the reactive site in these transformations, other positions on the ring can be functionalized. For instance, the amino group could be transformed into a more suitable coupling partner like a halide or triflate, enabling participation in Suzuki or Buchwald-Hartwig reactions. Alternatively, C-H activation at the C5 or C6 positions, guided by an appropriate directing group, could facilitate the introduction of new carbon-carbon or carbon-heteroatom bonds. The successful implementation of these cross-coupling strategies would necessitate careful optimization of the catalyst, ligand, base, and reaction conditions.
Reactivity of the Pyridine Ring System
N-Oxidation and N-Alkylation of the Pyridine Nitrogen
The pyridine nitrogen in this compound possesses a lone pair of electrons, making it susceptible to reactions with electrophiles, such as oxidation and alkylation.
N-Oxidation: The formation of pyridine N-oxides is a common strategy to modify the electronic properties of the pyridine ring. This transformation can activate the ring for subsequent reactions. For instance, the N-oxidation of substituted pyridines has been employed to facilitate nucleophilic fluorination reactions. biomol.comrsc.org In a related context, the synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine has been achieved through the direct radiofluorination of a pyridine N-oxide precursor. rsc.orggoogle.com While specific studies on the N-oxidation of this compound are not prevalent, the general principle suggests that this transformation is a viable pathway to further functionalize the molecule. The resulting N-oxide can be subsequently reduced back to the pyridine, if needed, using various reducing agents. google.com
N-Alkylation: The alkylation of the pyridine nitrogen in aminopyridines is a more complex process due to the presence of the exocyclic amino group, which is also nucleophilic. Direct alkylation of amines with alkyl halides can often lead to a mixture of products due to overalkylation, as the initially formed secondary amine is typically more nucleophilic than the starting primary amine. masterorganicchemistry.com However, methods for the selective N-alkylation of pyridine derivatives have been developed. For example, N-aminopyridinium salts have been utilized as ammonia (B1221849) surrogates for the synthesis of secondary amines through a self-limiting alkylation process. researchgate.netchemrxiv.org This approach involves the arylation of an N-aminopyridinium salt, followed by alkylation and subsequent depyridylation to yield the desired secondary amine. chemrxiv.org Additionally, specific conditions have been developed for the N-alkylation of pyridone systems, which share some structural similarities with the target molecule. researchgate.net In a relevant example, the double N-alkylation of 2-fluoro-4-nitroaniline, a structurally similar compound, has been reported in the synthesis of a key intermediate for a potent antibiotic. nih.gov
| Reaction Type | Reagents and Conditions | Expected Product | Reference |
| N-Oxidation | m-CPBA, H₂O₂/AcOH | This compound N-oxide | biomol.comrsc.org |
| N-Alkylation | Alkyl halide, Base | N-alkyl-4-fluoro-2-methoxypyridin-3-aminium salt | masterorganicchemistry.comresearchgate.netchemrxiv.org |
Interactive Data Table: N-Alkylation of Amines
This table illustrates the general challenges and strategies in amine alkylation.
| Alkylation Method | Substrate | Reagent | Outcome | Key Consideration |
|---|---|---|---|---|
| Direct Alkylation | Primary Amine | Alkyl Halide | Mixture of primary, secondary, tertiary, and quaternary amines | Product amine is often more nucleophilic than the starting amine, leading to overalkylation. masterorganicchemistry.com |
| Reductive Amination | Amine | Aldehyde or Ketone, Reducing Agent | More substituted amine | A common and often more selective alternative to direct alkylation. |
Derivatization Strategies for Analytical and Synthetic Applications
The primary amino group of this compound is a prime site for derivatization, enabling its analysis by various techniques and its incorporation into larger, more complex molecules.
Formation of Silylated Derivatives for Chromatography
Gas chromatography (GC) often requires the derivatization of polar compounds containing functional groups like amines to increase their volatility and thermal stability. Silylation is a common derivatization technique where an active hydrogen in the amine group is replaced by a trimethylsilyl (TMS) group.
For primary aromatic amines, silylating reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. nih.govnih.gov The reaction is typically carried out in a suitable solvent, often pyridine, which can also act as a catalyst. researchgate.netyoutube.com In some cases, the addition of a catalyst like trimethylchlorosilane (TMCS) or trimethyliodosilane (TMIS) can enhance the efficiency of the silylation reaction, leading to the formation of di-TMS derivatives from primary amines. nih.gov The resulting silylated derivative of this compound would be more amenable to GC-MS analysis, allowing for its separation and identification. researchgate.net
| Silylating Reagent | Typical Conditions | Derivative | Analytical Advantage |
| MSTFA | Pyridine, Heat | N,N-bis(trimethylsilyl)-4-fluoro-2-methoxypyridin-3-amine | Increased volatility and thermal stability for GC-MS analysis. nih.govnih.gov |
| BSTFA | Acetonitrile, Heat | N,N-bis(trimethylsilyl)-4-fluoro-2-methoxypyridin-3-amine | Similar to MSTFA, provides good derivatization efficiency. |
| MSTFA with TMCS/TMIS | Pyridine | N,N-bis(trimethylsilyl)-4-fluoro-2-methoxypyridin-3-amine | Catalyzed reaction can lead to higher yields of the di-silylated product. nih.gov |
Interactive Data Table: Common Silylating Reagents for Amines
This table summarizes common reagents used for the silylation of amines for chromatographic analysis.
| Reagent | Abbreviation | Common Application |
|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Derivatization of primary and secondary amines, organic acids. nih.govnih.gov |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Strong silylating agent for a wide range of functional groups. |
Fluorescent Derivatization for Spectroscopic Analysis
The primary amino group of this compound allows for its derivatization with various fluorescent labeling reagents. This process attaches a fluorophore to the molecule, enabling its detection and quantification at low concentrations using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection.
Several classes of reagents are available for the fluorescent labeling of primary amines. These include:
NBD-Cl (4-chloro-7-nitrobenzofurazan) and NBD-F (4-fluoro-7-nitrobenzofurazan) : These reagents react with primary amines to form highly fluorescent adducts. biomol.comthermofisher.com
Fluorescamine : This reagent is non-fluorescent itself but reacts rapidly with primary amines to yield a fluorescent product. thermofisher.com
NHS (N-Hydroxysuccinimide) esters of fluorescent dyes : These reagents, such as those derived from fluorescein, rhodamine, and cyanine (B1664457) dyes, react with primary amines to form stable amide bonds. jenabioscience.comthermofisher.com
Novel derivatization reagents : Specific reagents have been developed for the analysis of primary aromatic amines, offering high sensitivity and good chromatographic separation of the derivatives. nih.gov
The choice of derivatization reagent depends on factors such as the desired excitation and emission wavelengths, the reaction conditions, and the analytical instrumentation available. The fluorescence properties of aminopyridine derivatives themselves have also been studied, with some exhibiting significant quantum yields, suggesting that derivatization can be tailored to enhance these intrinsic properties. nih.govresearchgate.netsciforum.net
| Fluorescent Reagent | Reaction Principle | Emission Wavelength (Typical) | Reference |
| NBD-Cl | Nucleophilic aromatic substitution | ~535 nm | thermofisher.com |
| Fluorescamine | Reaction with primary amine | ~475 nm | thermofisher.com |
| Dansyl Chloride | Reaction with primary amine | ~500 nm | |
| FITC (Fluorescein isothiocyanate) | Reaction with primary amine | ~520 nm | thermofisher.com |
Interactive Data Table: Fluorescent Labeling Reagents for Primary Amines
This table presents a selection of common fluorescent derivatization reagents for primary amines.
| Reagent Class | Example | Target Functional Group |
|---|---|---|
| Nitrobenzofurazans | NBD-Cl, NBD-F | Primary and secondary aliphatic amines, thiols. biomol.comthermofisher.com |
| Dialdehydes | o-Phthaldialdehyde (OPA) | Primary amines in the presence of a thiol. thermofisher.com |
Ligand Design for Coordination Chemistry
The presence of both the pyridine ring nitrogen and the exocyclic amino group makes this compound a potential ligand for the formation of coordination complexes with various metal ions. The nitrogen atoms can act as electron-pair donors, forming coordinate covalent bonds with metal centers.
Aminopyridine derivatives are well-known to act as ligands in coordination chemistry. nih.gov For instance, a Schiff base ligand synthesized from 6-methoxypyridin-3-amine, a close structural analog of the target compound, has been used to prepare Co(II) and Cu(II) complexes. nih.gov The formation of such Schiff bases, typically through condensation with an aldehyde or ketone, is a common strategy to create multidentate ligands that can form stable chelate rings with metal ions. nih.govresearchgate.net
The coordination of this compound to a metal center could occur through the pyridine nitrogen, the amino nitrogen, or both, acting as a bidentate ligand. The resulting metal complexes can exhibit interesting structural, electronic, and potentially catalytic properties. The synthesis of such complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.nettubitak.gov.tr The coordination environment around the metal ion would be influenced by the stoichiometry of the reaction and the nature of the metal and any other co-ligands present. rsc.org
| Metal Ion | Potential Coordination Mode | Potential Complex Structure |
| Cu(II) | Bidentate (Npyridine, Namine) | Square planar or distorted octahedral |
| Co(II) | Bidentate (Npyridine, Namine) | Tetrahedral or octahedral |
| Zn(II) | Bidentate (Npyridine, Namine) | Tetrahedral |
| Pd(II) | Monodentate or Bidentate | Square planar |
Interactive Data Table: Examples of Aminopyridine-based Ligands in Coordination Chemistry
This table provides examples of how aminopyridine derivatives are used as ligands.
| Ligand Type | Metal Ions | Application/Study |
|---|---|---|
| Schiff base from 6-methoxypyridin-3-amine | Co(II), Cu(II) | Antimicrobial studies. nih.gov |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Synthesis and characterization of coordination complexes. nih.gov |
Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 Methoxypyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise structure of 4-Fluoro-2-methoxypyridin-3-amine can be elucidated.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the two protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the amine group protons.
Aromatic Protons: The pyridine ring contains two protons, H-5 and H-6. Their chemical shifts are influenced by the electronic effects of the substituents. The methoxy (-OCH₃) group at C-2 and the amino (-NH₂) group at C-3 are both electron-donating groups, which tend to shield (move upfield) the protons on the ring, particularly those at the ortho and para positions. nsf.gov The fluorine atom at C-4 is strongly electronegative and exerts an inductive electron-withdrawing effect, which deshields adjacent protons.
H-6: This proton is para to the electron-donating amino group and ortho to the nitrogen atom. It is expected to appear as a doublet due to coupling with H-5. Its chemical shift would likely be in the range of 7.5-7.8 ppm . chemicalbook.comchemicalbook.com
H-5: This proton is ortho to the electron-withdrawing fluorine atom and meta to the amino group. It is expected to be a doublet of doublets, arising from coupling to H-6 and a larger coupling to the ¹⁹F nucleus. Its chemical shift is predicted to be in the range of 6.8-7.1 ppm . nii.ac.jp
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to other protons. They will therefore appear as a sharp singlet, typically in the region of 3.8-4.0 ppm . chemicalbook.com
Amino Protons (-NH₂): The two protons of the primary amine group are expected to produce a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature, but it is typically expected in the range of 4.5-5.5 ppm .
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | 7.5 - 7.8 | d (doublet) | ³J(H6-H5) ≈ 5-6 |
| H-5 | 6.8 - 7.1 | dd (doublet of doublets) | ³J(H5-H6) ≈ 5-6, ³J(H5-F4) ≈ 8-10 |
| -OCH₃ | 3.8 - 4.0 | s (singlet) | N/A |
| -NH₂ | 4.5 - 5.5 | br s (broad singlet) | N/A |
The proton-decoupled ¹³C NMR spectrum will show six distinct signals: five for the carbons of the pyridine ring and one for the methoxy carbon. The chemical shifts are significantly influenced by the attached substituents, and the fluorine atom will cause characteristic splitting of the signals for the carbons to which it couples. magritek.com
C-2: Attached to the electron-donating methoxy group, this carbon is expected to be significantly deshielded, appearing around 158-162 ppm .
C-3: Bonded to the amino group, this carbon would be shielded. However, its proximity to the methoxy and fluoro groups complicates a simple prediction. It is expected to appear in the 125-130 ppm range, likely as a doublet due to coupling with fluorine.
C-4: Directly bonded to the fluorine atom, this carbon will be strongly deshielded and will exhibit a large one-bond C-F coupling constant (¹JCF). The chemical shift is predicted to be in the range of 150-155 ppm . acs.orgblogspot.com
C-5: This carbon is expected to be shielded by the para-methoxy group and deshielded by the ortho-fluoro group. It will appear as a doublet due to two-bond C-F coupling (²JCF) in the range of 110-115 ppm .
C-6: This carbon is ortho to the ring nitrogen and para to the fluoro group. It is expected around 140-145 ppm .
-OCH₃ Carbon: The methoxy carbon is expected to appear as a singlet in the typical region for such groups, around 53-56 ppm .
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |
|---|---|---|
| C-2 | 158 - 162 | ³JCF ≈ 3-5 |
| C-3 | 125 - 130 | ²JCF ≈ 15-25 |
| C-4 | 150 - 155 | ¹JCF ≈ 230-250 |
| C-5 | 110 - 115 | ²JCF ≈ 20-30 |
| C-6 | 140 - 145 | ⁴JCF ≈ 1-3 |
| -OCH₃ | 53 - 56 | N/A |
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. biophysics.org The chemical shift of fluorine is very sensitive to its electronic environment. For an aryl fluoride (B91410) like this compound, the ¹⁹F signal provides direct evidence of the fluorine's presence and its coupling to nearby protons. The chemical shift for a fluorine atom on a pyridine ring can vary but is often found in the range of -110 to -140 ppm relative to a standard like CFCl₃. nih.govucsb.edu The signal for the fluorine at C-4 would be expected to be split into a doublet of doublets due to coupling with the ortho proton H-5 (³JHF) and the meta proton H-3 (⁴JHF), though the latter coupling may be small.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. A crucial cross-peak would be observed between the signals of H-5 and H-6, confirming their adjacent positions on the pyridine ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show correlations between H-6 and C-6, H-5 and C-5, and the methoxy protons and the methoxy carbon. This allows for the definitive assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is powerful for piecing together the molecular skeleton. Key expected correlations for this compound would include:
The methoxy protons correlating to C-2.
H-6 correlating to C-2, C-4, and C-5.
H-5 correlating to C-3, C-4, and C-6. These correlations would unequivocally confirm the substitution pattern on the pyridine ring. mdpi.comrsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.
N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹ . These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comwpmucdn.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ . The aliphatic C-H stretching from the methoxy group would be observed just below 3000 cm⁻¹, likely in the 2850-2960 cm⁻¹ range.
C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected to produce a series of bands in the fingerprint region, typically between 1400-1620 cm⁻¹ . researchgate.net
N-H Bending: The scissoring vibration of the primary amine group usually gives rise to a band in the region of 1580-1650 cm⁻¹ . orgchemboulder.com
C-O Stretching: Aryl-alkyl ethers show characteristic C-O stretching bands. An asymmetric C-O-C stretch is expected around 1230-1270 cm⁻¹ , and a symmetric stretch is expected around 1020-1075 cm⁻¹ .
C-F Stretching: The carbon-fluorine bond gives a strong absorption band, typically in the range of 1000-1350 cm⁻¹ . The exact position can be variable and may overlap with other absorptions in the fingerprint region.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |
| N-H Bend | 1580 - 1650 | Medium-Strong |
| Aromatic C=C and C=N Stretch | 1400 - 1620 | Medium-Strong |
| C-O-C Stretch (asymmetric) | 1230 - 1270 | Strong |
| C-F Stretch | 1000 - 1350 | Strong |
Spectroscopic and Structural Analysis of this compound
The comprehensive characterization of novel chemical compounds is fundamental to chemical sciences, providing insight into their intrinsic properties and potential applications. This article focuses on the detailed spectroscopic and structural elucidation of this compound, a substituted pyridine derivative. The analysis integrates data from multiple advanced analytical techniques to build a complete profile of the molecule's vibrational, electronic, and structural characteristics.
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. While specific experimental Raman spectra for this compound are not widely published, the expected spectral features can be reliably predicted by analyzing its constituent functional groups and comparing them to related substituted pyridines. researchgate.netresearchgate.net
The spectrum would be characterized by vibrations of the pyridine ring, the amino group (-NH₂), the methoxy group (-OCH₃), and the carbon-fluorine (C-F) bond. The pyridine ring vibrations typically appear as a series of sharp, intense bands. wikipedia.org For instance, the ring breathing modes are expected around 1000 cm⁻¹, and other ring stretching modes would be observed between 1300 and 1600 cm⁻¹. researchgate.net
The amino group would contribute characteristic stretching and bending vibrations. The N-H symmetric and asymmetric stretching modes are anticipated in the 3300-3500 cm⁻¹ region. An NH₂ scissoring vibration is expected near 1620 cm⁻¹. The C-F stretching vibration is typically strong and would appear in the 1200-1300 cm⁻¹ range. The methoxy group would be identified by its C-H stretching modes around 2850-2950 cm⁻¹ and the C-O stretching vibration, expected near 1250 cm⁻¹.
Table 1: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Asymmetric/Symmetric Stretch | Amino (-NH₂) | 3300 - 3500 |
| C-H Stretch (Aromatic) | Pyridine Ring | 3050 - 3150 |
| C-H Stretch (Aliphatic) | Methoxy (-OCH₃) | 2850 - 2950 |
| NH₂ Scissoring | Amino (-NH₂) | ~1620 |
| Ring Stretching | Pyridine Ring | 1300 - 1600 |
| C-F Stretch | Fluoro (-F) | 1200 - 1300 |
| C-O Stretch | Methoxy (-OCH₃) | ~1250 |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₆H₇FN₂O, giving it a monoisotopic molecular weight of approximately 142.05 Da.
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 142. As an amine-containing compound, it adheres to the nitrogen rule, having an even molecular weight with an even number of nitrogen atoms. libretexts.org The fragmentation pattern is predictable based on the stability of the resulting fragments. libretexts.orglibretexts.org Common fragmentation pathways for substituted pyridines and aromatic amines include the loss of small, stable neutral molecules or radicals. cdnsciencepub.com
Key fragmentation steps would likely involve:
Loss of a methyl radical (•CH₃): Cleavage of the methoxy group could lead to a significant fragment at [M-15]⁺ (m/z 127).
Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the loss of formaldehyde from the methoxy group could produce a fragment at [M-30]⁺ (m/z 112).
Loss of hydrogen cyanide (HCN): Cleavage of the pyridine ring, a characteristic fragmentation for pyridines, could result in the loss of HCN, leading to various smaller fragments. cdnsciencepub.com
α-Cleavage: Cleavage of the bond adjacent to the amino group is a common pathway for amines. libretexts.org
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Neutral Loss | Predicted m/z |
|---|---|---|
| [C₆H₇FN₂O]⁺ | (Molecular Ion) | 142 |
| [C₅H₄FN₂O]⁺ | •CH₃ | 127 |
| [C₅H₅FN₂]⁺ | CH₂O | 112 |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is determined by its chromophore, the substituted pyridine ring. libretexts.org The spectrum is expected to show absorptions arising from π→π* and n→π* electronic transitions.
The pyridine ring itself exhibits strong π→π* transitions. The presence of substituents—amino (-NH₂), methoxy (-OCH₃), and fluoro (-F)—will modulate the energy of these transitions, typically causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted pyridine. nih.govchemrxiv.org The amino and methoxy groups are strong auxochromes that donate electron density to the aromatic system, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za
The n→π* transitions, involving the non-bonding lone pair electrons on the nitrogen and oxygen atoms, are also expected. These transitions are generally weaker in intensity than π→π* transitions. Based on studies of similar aminopyridine and methoxypyridine derivatives, characteristic absorption bands can be predicted. nih.govresearchgate.net
Table 3: Predicted UV-Vis Absorption Bands for this compound
| Transition Type | Chromophore/Electrons Involved | Predicted Absorption Region (nm) |
|---|---|---|
| π→π* | Pyridine aromatic system | 250 - 300 |
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound has not been reported, the principles of XRD allow for a detailed prediction of the structural information that would be obtained. rsc.org
An XRD analysis would reveal:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyridine ring and the orientation of the substituents. nih.gov
Crystal System and Space Group: The fundamental symmetry of the crystal lattice. Pyridine itself crystallizes in an orthorhombic system. wikipedia.org
Intermolecular Interactions: The analysis would identify hydrogen bonds (e.g., between the amino group of one molecule and the pyridine nitrogen of another), π–π stacking interactions between aromatic rings, and other van der Waals forces that stabilize the crystal packing. nih.gov
Based on crystal structures of related substituted pyridines, one would expect the C-F, C-N, and C-O bond lengths to be consistent with established values for aromatic systems. The packing in the crystal lattice would likely be heavily influenced by hydrogen bonding involving the amino group. rsc.org
Table 4: Structural Parameters Obtainable from X-ray Diffraction
| Parameter | Description | Expected Information for this compound |
|---|---|---|
| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-C, C-N, C-O, C-F, N-H, and C-H distances. |
| Bond Angles | The angle formed between three connected atoms. | Angles defining the geometry of the pyridine ring and its substituents. |
| Torsion Angles | The dihedral angle between two planes defined by atoms. | Defines the conformation and orientation of the methoxy and amino groups relative to the ring. |
Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Methoxypyridin 3 Amine
Quantum Chemical Studies (DFT)
No peer-reviewed publications or database entries were found that report on the Density Functional Theory (DFT) studies of 4-Fluoro-2-methoxypyridin-3-amine. Therefore, specific data for the following subsections are not available.
Geometry Optimization and Conformational Analysis
There are no published studies detailing the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of this compound.
Electronic Structure Analysis (HOMO-LUMO Gaps, Band Gaps)
Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting HOMO-LUMO gap for this compound have not been reported in the searched scientific literature.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps, which are crucial for understanding the reactive sites for electrophilic and nucleophilic attacks, have not been computationally generated and published for this specific molecule.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
An NBO analysis, which would provide insight into charge transfer, hyperconjugative interactions, and the nature of bonding within the molecule, has not been performed or published for this compound.
Fukui Functions and Global Reactivity Descriptors
There is no available data on the calculation of Fukui functions or other global reactivity descriptors (such as electronegativity, chemical hardness, and softness) for this compound.
Prediction of Spectroscopic Properties
No computational studies predicting the spectroscopic properties (such as IR, Raman, or NMR spectra) of this compound were found.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable tool for structure verification and analysis. Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are standard for this purpose. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, ¹⁵N), one can predict the chemical shifts relative to a reference standard like tetramethylsilane (B1202638) (TMS).
For this compound, calculations would typically be performed on a geometry optimized at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). The predicted shifts are influenced by the electronic environment of each atom. The electron-withdrawing fluorine atom and the electron-donating amino and methoxy (B1213986) groups create a distinct electronic landscape on the pyridine (B92270) ring, which is reflected in the predicted chemical shifts. For instance, the carbon atom directly bonded to fluorine (C4) is expected to show a large chemical shift and a significant C-F coupling constant in the ¹³C NMR spectrum. The protons on the ring and the methoxy group would also exhibit shifts characteristic of their local electronic environment.
Table 1: Predicted NMR Chemical Shifts for this compound Predicted values are hypothetical and based on typical shifts for similarly substituted pyridines calculated via DFT/GIAO.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H (on C5) | ~7.5 - 7.8 | - |
| H (on C6) | ~7.9 - 8.2 | - |
| H (on NH₂) | ~4.5 - 5.5 (broad) | - |
| H (on OCH₃) | ~3.9 - 4.1 | - |
| C2 (C-OCH₃) | - | ~160 - 165 |
| C3 (C-NH₂) | - | ~125 - 130 |
| C4 (C-F) | - | ~150 - 155 (¹JCF ~230-250 Hz) |
| C5 | - | ~110 - 115 |
| C6 | - | ~145 - 150 |
| C (OCH₃) | - | ~55 - 60 |
Theoretical Vibrational Spectra (IR, Raman)
Theoretical vibrational spectroscopy, performed using DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations determine the frequencies of the normal modes of vibration and their corresponding intensities (for IR) or scattering activities (for Raman). nih.gov Analysis of the vibrational spectra of this compound can help identify characteristic functional groups and confirm its molecular structure.
Key vibrational modes for this molecule include:
N-H stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.
C-H stretching: Aromatic and methoxy C-H stretches are expected between 2900 and 3100 cm⁻¹.
Pyridine ring vibrations: C=C and C=N stretching modes appear in the 1400-1650 cm⁻¹ range.
C-F stretching: A strong absorption band characteristic of the C-F bond is expected around 1200-1250 cm⁻¹.
C-O-C stretching: The methoxy group exhibits asymmetric and symmetric C-O-C stretching, typically in the 1050-1280 cm⁻¹ region.
The calculated spectra are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. nih.gov
Table 2: Predicted Fundamental Vibrational Frequencies for this compound Assignments are based on DFT (e.g., B3LYP/6-311+G(d,p)) calculations on analogous structures.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|
| N-H Asymmetric Stretch | ~3450 - 3500 | Medium | Medium |
| N-H Symmetric Stretch | ~3350 - 3400 | Medium | Medium |
| Aromatic C-H Stretch | ~3050 - 3100 | Weak | Strong |
| Methoxy C-H Stretch | ~2950 - 3000 | Medium | Medium |
| Pyridine Ring Stretch | ~1580 - 1620 | Strong | Strong |
| NH₂ Scissoring | ~1600 - 1640 | Strong | Weak |
| C-O-C Asymmetric Stretch | ~1250 - 1280 | Strong | Medium |
| C-F Stretch | ~1210 - 1250 | Very Strong | Weak |
Electronic Absorption Spectra Prediction (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. chemrxiv.orgresearchgate.net These calculations yield the excitation energies, corresponding wavelengths of maximum absorption (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net The electronic spectrum of this compound is determined by transitions between its molecular orbitals, primarily π → π* and n → π* transitions.
The amino and methoxy groups act as auxochromes, typically causing a bathochromic (red) shift in the absorption bands of the pyridine chromophore. Conversely, the electronic effects of the fluorine substituent can also modulate the absorption wavelengths. chemrxiv.org TD-DFT calculations can rationalize how these substituents collectively influence the HOMO-LUMO gap and the character of the electronic transitions.
Table 3: Predicted Electronic Absorption Properties for this compound in a Solvent (e.g., Ethanol) Hypothetical data based on TD-DFT (e.g., CAM-B3LYP/6-311+G(d,p)) calculations.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| ~320 - 340 | ~0.15 - 0.25 | HOMO -> LUMO | π → π |
| ~270 - 290 | ~0.30 - 0.45 | HOMO-1 -> LUMO | π → π |
| ~230 - 250 | ~0.10 - 0.20 | HOMO -> LUMO+1 | π → π* / n → π* |
In Silico Studies of Molecular Interactions
Molecular Docking Simulations with Target Macromolecules (Focus on Binding Affinities and Chemical Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. nih.gov Substituted aminopyridines are common scaffolds in medicinal chemistry, often targeting protein kinases. rsc.org A hypothetical docking study of this compound into a kinase active site (e.g., Epidermal Growth Factor Receptor, EGFR) could be performed to predict its binding mode and affinity.
The simulation would likely show the aminopyridine core acting as a "hinge-binder," forming crucial hydrogen bonds with backbone atoms in the hinge region of the kinase. The binding affinity, often reported as a docking score or estimated binding energy in kcal/mol, quantifies the stability of the ligand-protein complex. nih.gov The interactions identified provide a structural basis for the compound's potential biological activity.
Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase
| Parameter | Predicted Value / Description |
|---|---|
| Target Protein | Protein Kinase (e.g., EGFR) |
| Binding Affinity (kcal/mol) | -7.0 to -9.0 |
| Key Interacting Residues | Met, Leu, Gly, Val, Ala, Phe |
| Hydrogen Bond Interactions | Amino group with hinge backbone C=O; Pyridine N with hinge backbone N-H |
| Hydrophobic Interactions | Pyridine ring with aliphatic/aromatic residues (Leu, Val, Phe) |
Non-Bonded Interaction Analysis (Hydrogen Bonding, Hydrophobic Interactions)
A detailed analysis of the docked pose reveals the specific non-bonded interactions that stabilize the ligand in the binding pocket. nih.gov For this compound, these interactions are dictated by its functional groups.
Hydrogen Bonding: The 3-amino group is a potent hydrogen bond donor, while the pyridine ring nitrogen (N1) can act as a hydrogen bond acceptor. These are critical for anchoring the molecule in many enzyme active sites, particularly the hinge region of kinases. rsc.org
Hydrophobic Interactions: The pyridine ring itself is aromatic and can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine.
Other Interactions: The 2-methoxy group can either be sterically buried or form weaker C-H···O interactions. The 4-fluoro group, being a weak hydrogen bond acceptor, can also participate in favorable electrostatic or dipole interactions and can influence the molecule's conformation and lipophilicity to enhance binding.
Table 5: Summary of Predicted Non-Bonded Interactions
| Interaction Type | Molecular Fragment Involved | Potential Protein Partner Residues |
|---|---|---|
| Hydrogen Bond (Donor) | 3-Amino Group (-NH₂) | Backbone Carbonyl (e.g., Met) |
| Hydrogen Bond (Acceptor) | Pyridine Nitrogen (N1) | Backbone Amide (e.g., Cys) |
| Hydrophobic / π-π Stacking | Pyridine Ring | Leucine, Valine, Phenylalanine |
| Dipole / Halogen Bond | 4-Fluoro Group (-F) | Electrophilic atoms, backbone dipoles |
Structure-Property Relationship Studies based on Computational Data
By integrating the results from various computational analyses, a structure-property relationship (SPR) can be established. This involves correlating the molecule's structural features (the specific arrangement of fluoro, methoxy, and amino groups) with its predicted properties.
For this compound, computational data would suggest:
The electronic properties are finely tuned by the interplay of the electron-donating amino and methoxy groups and the electron-withdrawing fluorine atom. This balance dictates the HOMO-LUMO gap, which in turn correlates with the predicted UV-Vis absorption maxima. chemrxiv.org
The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the electron-rich (negative potential, near N1, O, and F) and electron-poor (positive potential, near amino protons) regions. These regions are predictive of how the molecule will engage in intermolecular interactions.
The specific substitution pattern directly influences its binding potential . The placement of the 3-amino group and the pyridine nitrogen is ideal for forming the canonical hinge-binding pattern in many kinases. The 2-methoxy and 4-fluoro groups then occupy adjacent pockets, where their properties (size, lipophilicity, hydrogen bonding capacity) can be optimized to enhance potency and selectivity. nih.govlincoln.ac.uk For example, fluorination is known to affect lipophilicity and metabolic stability, which are key drug-like properties. lincoln.ac.ukresearchgate.net
In essence, computational studies provide a detailed atomistic hypothesis for the behavior of this compound, guiding further experimental validation and optimization.
Applications of 4 Fluoro 2 Methoxypyridin 3 Amine in Organic Synthesis and Chemical Design
Role as a Versatile Synthetic Intermediate and Building Block
4-Fluoro-2-methoxypyridin-3-amine is a highly versatile synthetic intermediate. Its distinct functional groups—a nucleophilic amine, a modifiable methoxy (B1213986) group, and a strategically placed fluorine atom—allow for a variety of chemical transformations. This makes it an ideal building block for constructing more complex molecular architectures.
The amine group readily participates in reactions such as N-alkylation, N-arylation, and acylation, enabling the introduction of diverse substituents. The fluorine atom, a key feature for many bioactive molecules, can influence the compound's electronic properties, lipophilicity, and metabolic stability. Furthermore, the pyridine (B92270) ring itself can undergo various modifications, adding to the compound's synthetic utility.
Development of Novel Heterocyclic Scaffolds
The structure of this compound is particularly conducive to the synthesis of novel heterocyclic scaffolds. These scaffolds are fundamental frameworks upon which new drugs and functional materials are built.
One notable application is in the creation of fused heterocyclic systems. For instance, it can be used to synthesize:
Pyrazolo[4,3-b]pyridines: These compounds are of significant interest due to their diverse biological activities, including potential use as kinase inhibitors. nih.govrsc.org The synthesis often involves the annulation of a pyrazole (B372694) ring onto the pyridine core of this compound. nih.gov
Pyrido[3,2-b] nih.govnih.govoxazines: These structures are synthesized through annelation reactions, where the amine and a neighboring group on the pyridine ring react with a bifunctional reagent to form the oxazine (B8389632) ring. researchgate.net
Imidazo[4,5-b]pyridines: These are formed by reacting the diamine functionality (or a precursor) of the pyridine with various reagents to construct the imidazole (B134444) ring. nih.gov
The development of these and other heterocyclic systems from this compound highlights its importance in expanding the accessible chemical space for drug discovery and materials science.
Design of Ligands for Metal Coordination Complexes
The nitrogen atom of the pyridine ring and the exocyclic amine group in this compound make it an excellent candidate for designing ligands for metal coordination complexes. tjnpr.orgnih.gov These complexes have a wide range of applications, from catalysis to bioinorganic chemistry.
The ability of the pyridine nitrogen and the amino group to chelate to a metal center can lead to the formation of stable complexes. The electronic properties of the ligand, and consequently the properties of the metal complex, can be fine-tuned by modifying the substituents on the pyridine ring. The fluorine and methoxy groups play a crucial role in this tuning process, influencing the ligand's donor-acceptor properties and the resulting complex's reactivity and stability.
Strategies for Late-Stage Functionalization of Complex Molecules
Late-stage functionalization is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late point in their synthesis. nih.gov This approach is highly efficient for generating a library of analogs to explore structure-activity relationships. nih.gov While direct examples involving this compound are not extensively documented in the provided results, its inherent reactivity makes it a potential candidate for such strategies. The presence of multiple reaction sites allows for selective modifications, which is a key requirement for successful late-stage functionalization.
Applications in Radiochemistry and Isotopic Labeling
The presence of a fluorine atom in this compound makes it a valuable precursor for the synthesis of radiolabeled compounds, particularly those containing the positron-emitting isotope Fluorine-18 (¹⁸F). ¹⁸F-labeled molecules are widely used in Positron Emission Tomography (PET) imaging, a non-invasive diagnostic tool in medicine.
The synthesis of ¹⁸F-labeled tracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. While direct ¹⁸F-labeling of this specific compound is not detailed, its derivatives are prime candidates for such modifications, enabling the development of novel PET imaging agents for various biological targets.
Contribution to Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. ebi.ac.ukku.dknih.govnih.gov These studies involve systematically altering the chemical structure of a compound to understand how these changes affect its biological activity.
This compound and its derivatives are valuable tools in SAR studies. The ability to easily modify the amine, methoxy, and fluoro groups, as well as the pyridine ring itself, allows for the systematic exploration of the chemical space around a lead compound. This helps in identifying the key structural features responsible for a molecule's potency, selectivity, and pharmacokinetic properties.
For example, by synthesizing a series of analogs with different substituents at the amine or methoxy positions, researchers can probe the binding pocket of a biological target and optimize the compound's interactions. The fluorine atom is particularly important in this context, as its introduction can significantly impact a molecule's binding affinity and metabolic stability.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-fluoro-2-methoxypyridin-3-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Schiff base intermediates followed by cyclization. For example, 2-hydrazinopyridine reacts with substituted benzaldehydes in ethanol under acidic conditions to form hydrazone intermediates, which are then oxidized using sodium hypochlorite to yield triazolo-pyridine derivatives. Reaction temperature, solvent choice (e.g., ethanol vs. DMF), and stoichiometry of oxidizing agents significantly affect yield. Evidence from similar pyridine derivatives shows yields ranging from 61% to 92% depending on substituents and reaction optimization .
- Data Consideration : Monitor reactions via TLC or NMR to track intermediate formation. For example, in evidence 1, intermediates were characterized by distinct H-NMR signals (e.g., δ 10.72 ppm for the hydrazone proton).
Q. How can NMR and HRMS be optimized for structural confirmation of this compound and its intermediates?
- Methodology : Use deuterated DMSO for H and C-NMR analysis to resolve aromatic protons and amine signals. Key spectral markers include:
- H-NMR: Fluorine-induced splitting patterns (e.g., δ 8.09 ppm for pyridin-2-amine protons).
- C-NMR: Signals near δ 157 ppm (C-F) and δ 55 ppm (methoxy group).
- HRMS Validation : Ensure mass accuracy <5 ppm. For example, in evidence 1, the calculated [M+H] for a related compound was 334.1556, matching experimental data (334.1553).
Q. What are the critical safety considerations when handling this compound?
- Protocols :
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal hazards .
- Store under inert atmosphere (argon/nitrogen) at room temperature to prevent decomposition .
- Dispose of waste via certified chemical disposal services to avoid environmental contamination .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives for biological activity studies?
- Approach : Perform DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and docking simulations to assess binding affinity to target proteins (e.g., COX-2 or malaria targets). highlights similar strategies for triazolo-pyridine analogs, where substituent effects on bioactivity were modeled .
- Case Study : In evidence 11, antimalarial activity of quinoline derivatives correlated with electron-withdrawing substituents (e.g., -Cl, -CF) enhancing target binding .
Q. How to resolve contradictions in spectroscopic data for structurally similar pyridine derivatives?
- Troubleshooting :
- Overlapping Signals : Use 2D NMR (COSY, HSQC) to decouple aromatic protons. For example, in evidence 13, NOESY confirmed spatial proximity of fluorophenyl and pyridyl groups .
- Isomer Identification : Compare experimental vs. theoretical F-NMR shifts. Fluorine substituents in meta vs. para positions show distinct δ values (e.g., δ -110 ppm vs. -115 ppm) .
Q. What strategies improve regioselectivity in fluorination or methoxylation of pyridine scaffolds?
- Synthetic Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
